Cas no 2228769-11-5 (1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol)

1-2-(6-Methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol is a cyclopropanol derivative featuring a substituted pyridine moiety, offering a unique structural profile for pharmaceutical and agrochemical applications. Its key advantages include a stable cyclopropane ring, which enhances conformational rigidity, and the presence of methoxy and methyl groups on the pyridine ring, contributing to tailored electronic and steric properties. This compound serves as a versatile intermediate in synthetic chemistry, enabling precise modifications for drug discovery or crop protection agents. Its balanced lipophilicity and potential for hydrogen bonding make it suitable for optimizing bioavailability and target binding in bioactive molecules.
1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol structure
2228769-11-5 structure
Product name:1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol
CAS No:2228769-11-5
MF:C12H17NO2
MW:207.268883466721
CID:6077797
PubChem ID:165737157

1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol
    • 1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
    • EN300-1741965
    • 2228769-11-5
    • Inchi: 1S/C12H17NO2/c1-9-7-10(8-13-11(9)15-2)3-4-12(14)5-6-12/h7-8,14H,3-6H2,1-2H3
    • InChI Key: VWUQYWXTIQGMKO-UHFFFAOYSA-N
    • SMILES: OC1(CCC2C=NC(=C(C)C=2)OC)CC1

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 1.8

1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1741965-5.0g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
5g
$4143.0 2023-06-03
Enamine
EN300-1741965-2.5g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
2.5g
$2800.0 2023-09-20
Enamine
EN300-1741965-0.05g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
0.05g
$1200.0 2023-09-20
Enamine
EN300-1741965-10.0g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
10g
$6144.0 2023-06-03
Enamine
EN300-1741965-0.1g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
0.1g
$1257.0 2023-09-20
Enamine
EN300-1741965-1.0g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
1g
$1429.0 2023-06-03
Enamine
EN300-1741965-5g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
5g
$4143.0 2023-09-20
Enamine
EN300-1741965-10g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
10g
$6144.0 2023-09-20
Enamine
EN300-1741965-1g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
1g
$1429.0 2023-09-20
Enamine
EN300-1741965-0.25g
1-[2-(6-methoxy-5-methylpyridin-3-yl)ethyl]cyclopropan-1-ol
2228769-11-5
0.25g
$1315.0 2023-09-20

1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol Related Literature

Additional information on 1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol

Introduction to 1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol (CAS No: 2228769-11-5)

1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol, identified by its CAS number 2228769-11-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural uniqueness. The presence of a cyclopropane ring fused with a pyridine moiety, further modified by methoxy and methyl substituents, endows this molecule with distinct chemical and pharmacological properties.

The cyclopropane ring is a key structural feature in many bioactive molecules, known for its ability to introduce conformational rigidity and enhance metabolic stability. In contrast, the pyridine ring serves as a versatile pharmacophore, frequently found in numerous drugs and natural products due to its ability to interact with biological targets such as enzymes and receptors. The specific substitution pattern at the 6-position with a methoxy group and the 5-position with a methyl group on the pyridine ring further fine-tunes the electronic properties and binding affinity of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the 6-methoxy-5-methylpyridin-3-yl ethylcyclopropanol moiety can effectively interact with specific residues in target proteins, potentially modulating their activity. This has opened up new avenues for drug discovery, particularly in the development of small-molecule inhibitors for therapeutic applications.

The synthesis of 1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The introduction of the cyclopropane unit into the pyridine scaffold is particularly challenging but can be achieved through well-established synthetic protocols. The use of palladium-catalyzed cross-coupling reactions has been reported as an efficient method for constructing the desired carbon-carbon bonds within this framework.

In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results in various pharmacological assays. The combination of the cyclopropane ring and the pyridine-based pharmacophore appears to confer unique properties that make it suitable for targeting multiple disease pathways. For instance, analogs of this compound have demonstrated potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The role of structural modifications in enhancing bioactivity cannot be overstated. By varying substituents such as hydroxyl groups or additional aromatic rings, researchers can fine-tune the pharmacokinetic profiles of these molecules. The ethylcyclopropanol part of the molecule also contributes to its solubility and bioavailability, making it a candidate for oral administration or topical application.

The integration of machine learning techniques into drug discovery has accelerated the process of identifying lead compounds like 1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol. Predictive models based on large datasets of known bioactive compounds have been employed to screen for potential hits that could be further optimized. These models take into account various physicochemical properties, including logP values, polar surface area, and hydrogen bond donor/acceptor counts, which are crucial for predicting drug-likeness.

Ongoing clinical trials are evaluating the efficacy and safety of related compounds that share structural similarities with 1-2-(6-methoxy-5-methylpyridin-3-yl)ethylcyclopropan-1-ol. These trials aim to provide insights into their therapeutic potential across different indications. The results from these studies are expected to guide future research directions and inform decisions regarding further development efforts.

The environmental impact of synthesizing such complex molecules is also a growing concern in modern drug discovery. Green chemistry principles are being increasingly adopted to minimize waste and reduce energy consumption during production processes. Catalytic methods that allow for high yields with fewer byproducts are particularly favored in these efforts.

In conclusion, 1-2-(6-methoxy-5-methylpyridin-3-y)ethylcyclopropanol represents a promising lead compound with significant potential in pharmaceutical applications. Its unique structural features combined with recent advances in synthetic methodologies and computational biology position it as a valuable candidate for further exploration. As research continues to uncover new biological activities and optimize synthetic routes, this compound may play a crucial role in addressing unmet medical needs.

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